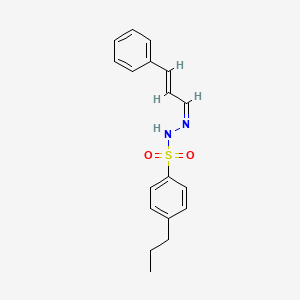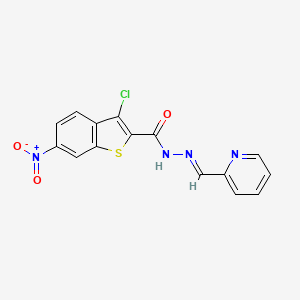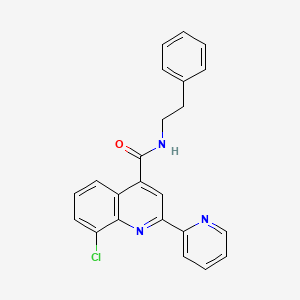![molecular formula C24H30N2O3 B4610243 5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione](/img/structure/B4610243.png)
5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione
Descripción general
Descripción
5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione is a complex organic compound that falls under the category of imidazolidinediones This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with various functional groups
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of the imidazolidine ring, followed by the introduction of the phenoxy and butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen.
Substitution: Various substituents can be introduced into the molecule, replacing existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: A simpler derivative with similar core structure but fewer functional groups.
3-Phenyl-2,4-imidazolidinedione: Another related compound with a phenyl group attached to the imidazolidine ring.
Uniqueness
5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5,5-dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-23(2,18-10-6-5-7-11-18)19-12-14-20(15-13-19)29-17-9-8-16-26-21(27)24(3,4)25-22(26)28/h5-7,10-15H,8-9,16-17H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUYOARTPQYIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4610164.png)
![5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4610175.png)
![2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4610180.png)

![2-{3-[(2-methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4610199.png)
![(2,6-DIMETHYLMORPHOLINO)[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4610201.png)

![N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B4610213.png)
![(4Z)-2-benzylsulfanyl-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-1,3-thiazol-5-one](/img/structure/B4610221.png)
![Methyl 4-({[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B4610237.png)
![5-(2,3-dichlorophenyl)-N-{[2-(propan-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B4610247.png)
![2-[2-(2-FURYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE](/img/structure/B4610252.png)

![3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4610266.png)
